molecular formula C45H74O18 B11935587 Anemarsaponin B CAS No. 139051-27-7

Anemarsaponin B

Cat. No.: B11935587
CAS No.: 139051-27-7
M. Wt: 903.1 g/mol
InChI Key: ROHLIYKWVMBBFX-DWGYQJTISA-N
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Description

Anemarsaponin B is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anemarsaponin B involves the extraction of the rhizomes of Anemarrhena asphodeloides. The process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes as those used in laboratory settings. The scalability of these methods would depend on optimizing extraction efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: Anemarsaponin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.

Comparison with Similar Compounds

Anemarsaponin B is part of a family of steroidal saponins, which includes:

  • Timosaponin D
  • Timosaponin E1
  • This compound II

Uniqueness: this compound is unique due to its specific structural features and its potent biological activities. Compared to other saponins, it has shown significant anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development .

Properties

CAS No.

139051-27-7

Molecular Formula

C45H74O18

Molecular Weight

903.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-/m0/s1

InChI Key

ROHLIYKWVMBBFX-DWGYQJTISA-N

Isomeric SMILES

CC1=C(O[C@@H]2[C@H]1[C@]3(CCC4C(C3C2)CCC5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O

Origin of Product

United States

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